1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one
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Overview
Description
1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring . The reaction conditions often include the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and may require catalysts such as copper or palladium complexes . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents on the pyridine ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)pyridin-3-YL]ethan-1-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
1-(6-(Difluoromethyl)pyridin-3-yl)ethanol: This compound has an alcohol group instead of an ethanone moiety, which can influence its chemical properties and applications.
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)6-2-3-7(8(9)10)11-4-6/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQJFWRNGFVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-01-8 |
Source
|
Record name | 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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